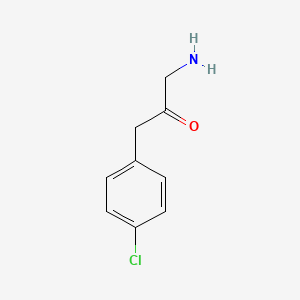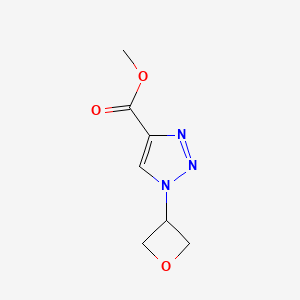
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that belongs to the class of imidazole derivatives. It features a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and imidazole.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction conditions to yield (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the fluorine atom or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It may be utilized in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Biological Studies: It can be used in research to study the interactions of imidazole derivatives with biological targets.
Industry:
Chemical Manufacturing: The compound is valuable in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (5-(2-Fluorophenyl)-1H-pyrrole-3-yl)methanamine
- (5-(2-Fluorophenyl)-1H-pyridin-3-yl)methanamine
- (5-(2-Fluorophenyl)-1H-pyrazole-3-yl)methanamine
Comparison:
- Structural Differences: While these compounds share the fluorophenyl group, they differ in the heterocyclic ring structure (imidazole, pyrrole, pyridine, pyrazole).
- Chemical Properties: The differences in ring structure influence their chemical reactivity and stability.
- Biological Activity: Each compound may exhibit distinct biological activities due to variations in their interaction with molecular targets.
Uniqueness: (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to its imidazole ring, which imparts specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H10FN3 |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
[5-(2-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10FN3/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |
InChI-Schlüssel |
LNVVTLQQIZVHDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


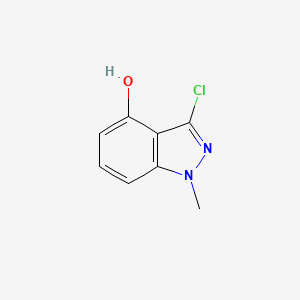


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)
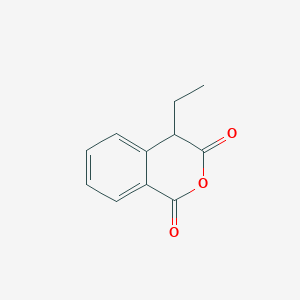

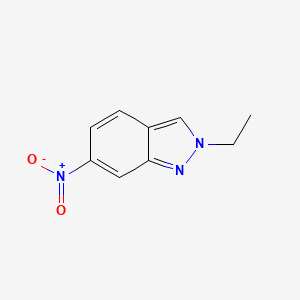

![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
![(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B11908650.png)

